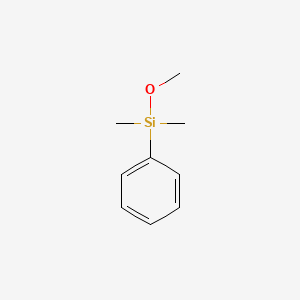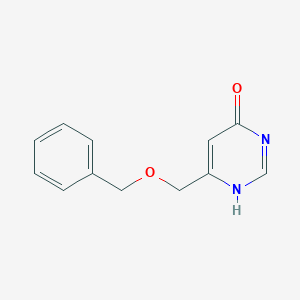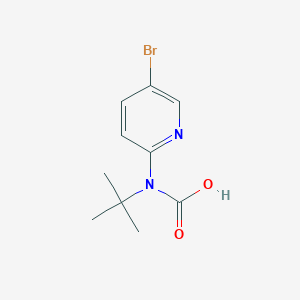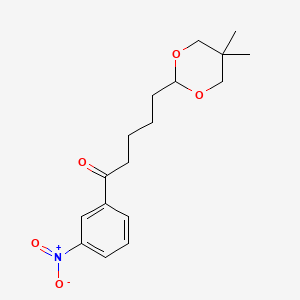
4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-3'-NITROVALEROPHENONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-3'-NITROVALEROPHENONE: is a synthetic organic compound The structure features a dioxane ring, a nitrophenyl group, and a pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-3'-NITROVALEROPHENONE typically involves multi-step organic reactions:
Formation of the Dioxane Ring: This can be achieved through the acid-catalyzed cyclization of appropriate diols.
Attachment of the Nitrophenyl Group: This step might involve nitration reactions or coupling reactions using nitrobenzene derivatives.
Formation of the Pentanone Chain: This could involve aldol condensation or other carbon-carbon bond-forming reactions.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dioxane ring or the pentanone chain.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: Various substitution reactions can occur, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation reagents or nucleophiles for aromatic substitution.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Halogenated or other substituted aromatic compounds.
Scientific Research Applications
4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-3'-NITROVALEROPHENONE: could have several applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action would depend on the specific application:
Biological Activity: If the compound interacts with biological targets, it might do so by binding to specific enzymes or receptors, altering their activity.
Chemical Reactions: The compound’s reactivity would be governed by the electronic and steric properties of its functional groups.
Comparison with Similar Compounds
Similar Compounds
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-phenylpentan-1-one: Lacks the nitro group, which could significantly alter its reactivity and applications.
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-nitrophenyl)pentan-1-one: Positional isomer with potentially different biological and chemical properties.
Uniqueness
The presence of both the dioxane ring and the nitrophenyl group in 4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-3'-NITROVALEROPHENONE makes it unique, potentially offering a combination of properties not found in other compounds.
Properties
IUPAC Name |
5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2)11-22-16(23-12-17)9-4-3-8-15(19)13-6-5-7-14(10-13)18(20)21/h5-7,10,16H,3-4,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRDBDSYSRAOCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-33-9 |
Source


|
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B7907724.png)
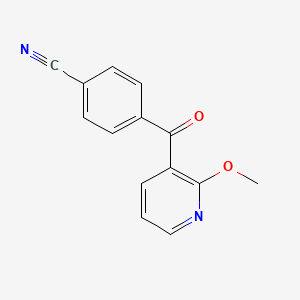
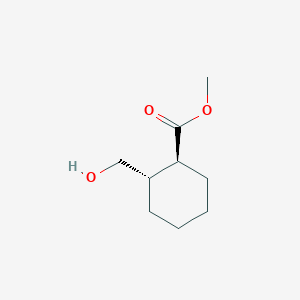
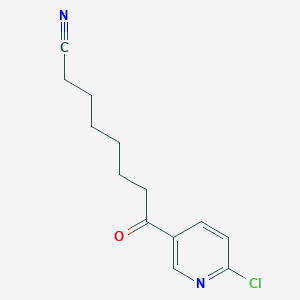
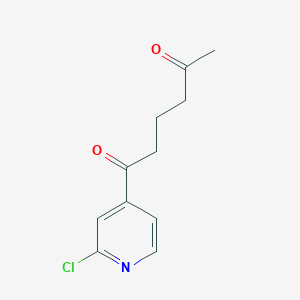
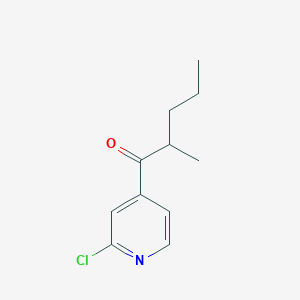
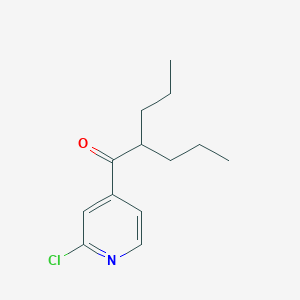
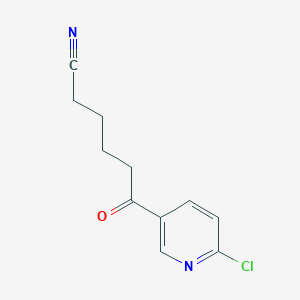

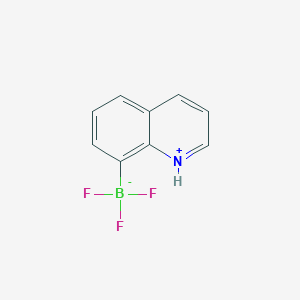
![Bromotriphenyl{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-lambda5-phosphane](/img/structure/B7907830.png)
